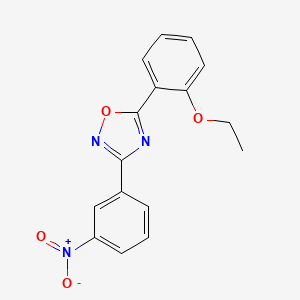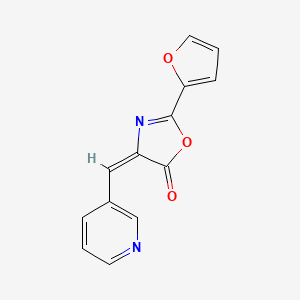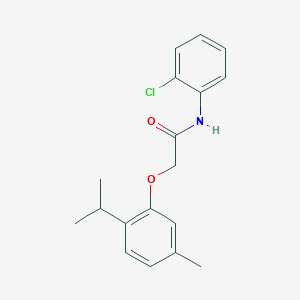
5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and two aromatic rings.
作用機序
The exact mechanism of action of 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity through various mechanisms. For instance, it has been reported to inhibit the activity of enzymes such as topoisomerase and acetylcholinesterase, which are involved in DNA replication and neurotransmitter signaling, respectively. Additionally, it has been found to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole are diverse. It has been reported to affect various cellular processes such as DNA replication, cell cycle progression, and apoptosis. Additionally, it has been found to modulate the activity of various enzymes and signaling pathways. In terms of physiological effects, it has been reported to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole for lab experiments is its diverse biological activity. It can be used to study various cellular processes and pathways. Additionally, it has shown promising results in preclinical studies, which makes it a potential candidate for drug development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One of the potential directions is to study its activity against emerging viral diseases such as COVID-19. Additionally, further research is needed to elucidate its mechanism of action and identify its molecular targets. Moreover, it is important to investigate its pharmacokinetic and pharmacodynamic properties to determine its suitability for drug development. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with diverse biological activity.
合成法
The synthesis of 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-ethoxybenzoic acid hydrazide and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate that undergoes cyclization to form the oxadiazole ring. The yield of the synthesis method is reported to be around 65%.
科学的研究の応用
The potential applications of 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in scientific research are diverse. This compound has been studied for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties. It has been found to exhibit significant activity against various bacterial and fungal strains. Furthermore, it has shown promising results in inhibiting the replication of viruses such as HIV and herpes simplex virus. In the field of oncology, it has been reported to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-22-14-9-4-3-8-13(14)16-17-15(18-23-16)11-6-5-7-12(10-11)19(20)21/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJPAYBXOWNGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)

![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)



![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)

